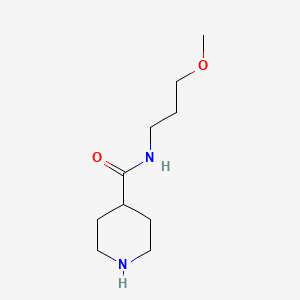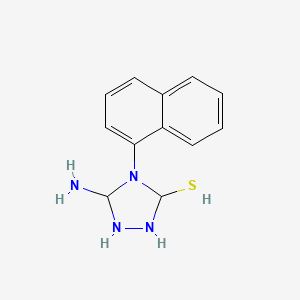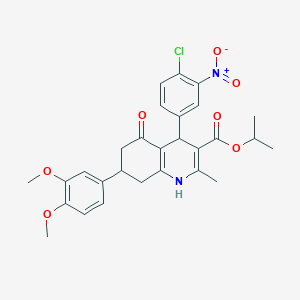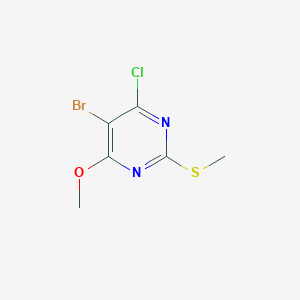![molecular formula C15H11N2+ B11772088 12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
12H-Indolo[2,3-a]quinolizin-5-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12H-Indolo[2,3-a]quinolizin-5-ium: is a heterocyclic aromatic compound with a molecular formula of C15H11N2 and a molecular weight of 219.26 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ring-Closing Metathesis: One of the efficient methods for synthesizing indoloquinolizinium alkaloids involves ring-closing metathesis.
Cycloaromatization: Another method involves the cycloaromatization of harmine derivatives using boron trifluoride etherate under dry benzene refluxing conditions.
Industrial Production Methods: While specific industrial production methods for 12H-Indolo[2,3-a]quinolizin-5-ium are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce various functional groups into the compound, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium derivatives, while substitution can introduce various functional groups like halogens or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: 12H-Indolo[2,3-a]quinolizin-5-ium is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological applications, particularly in the study of DNA-binding properties. It can be used as a probe to investigate DNA interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. These derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its aromatic structure and ability to form stable complexes with metals .
Mecanismo De Acción
The mechanism of action of 12H-Indolo[2,3-a]quinolizin-5-ium involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
1H-Indolo[2,3-a]quinolizin-5-ium: This compound shares a similar core structure but differs in its substituents and overall properties.
6H-Indolo[2,3-b]quinoxaline: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 12H-Indolo[2,3-a]quinolizin-5-ium stands out due to its specific arrangement of nitrogen atoms and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C15H11N2+ |
|---|---|
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
12H-indolo[2,3-a]quinolizin-5-ium |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-10H/p+1 |
Clave InChI |
CMLQXZNMSSZRCH-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=[N+]4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


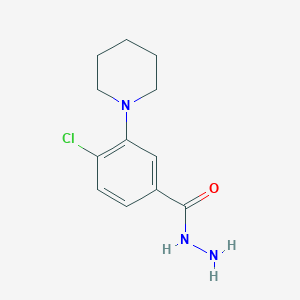


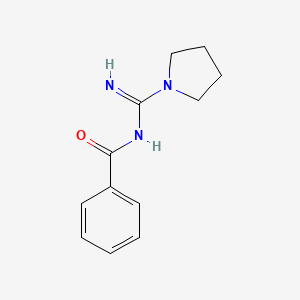
![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
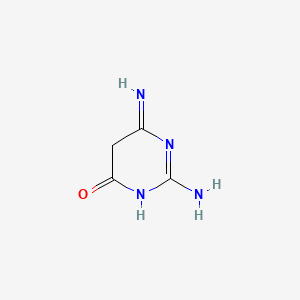
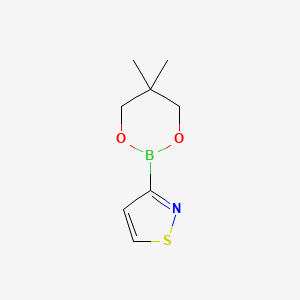
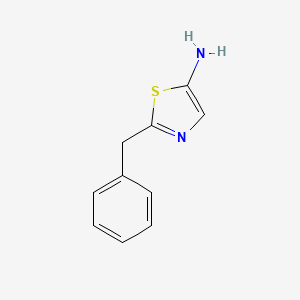
![4-[3-(Diphenylphosphoryl)-3-phenylpropyl]morpholine](/img/structure/B11772064.png)
